
Cassiaside B2
Overview
Description
Cassiaside B2 (C₃₉H₅₂O₂₅, MW: 920.82 g/mol) is a bioactive naphthopyranone glycoside isolated from Cassiae semen (the seeds of Cassia obtusifolia or C. tora). It exhibits dual inhibitory activity against protein tyrosine phosphatase 1B (PTP1B; a key regulator of insulin signaling) and human monoamine oxidase A (hMAO-A; involved in neurotransmitter metabolism) . Its role in traditional Chinese medicine formulations, such as Zhikang Granules, highlights its therapeutic relevance in metabolic and inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cassiaside B2 involves multiple steps, starting from the extraction of the seeds of Cassia obtusifolia. The seeds are subjected to solvent extraction, followed by chromatographic separation to isolate this compound . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the process is carried out under controlled temperature and pressure conditions to ensure the purity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The seeds are processed in bulk, and advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity and yield . The use of automated systems and continuous processing helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Cassiaside B2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature conditions.
Substitution: Various reagents, including halogens and alkylating agents, are used in substitution reactions, often under reflux conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Cassiaside B2 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: this compound is studied for its effects on cellular signaling pathways and its potential as a therapeutic agent in various biological assays.
Medicine: The compound is investigated for its anti-obesity, anti-allergic, and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: This compound is used in the formulation of health supplements and herbal products due to its beneficial effects
Mechanism of Action
Cassiaside B2 exerts its effects through multiple mechanisms:
Inhibition of Protein Tyrosine Phosphatase 1B: This inhibition enhances insulin receptor signaling, which can improve glucose uptake and reduce blood sugar levels.
Inhibition of Human Monoamine Oxidase A: This inhibition increases the levels of monoamines such as serotonin, which can have mood-enhancing and anti-obesity effects.
Agonism of Serotonin Receptor 5-HT2C: Activation of this receptor leads to appetite suppression and weight loss
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chrysophanol Triglucoside
Structural Similarities :
- Both are glycosides derived from Cassiae semen.
- Contain anthraquinone/naphthopyranone backbones with sugar moieties.
Functional Differences :
Parameter | Cassiaside B2 | Chrysophanol Triglucoside |
---|---|---|
Primary Targets | PTP1B, hMAO-A, 5-HT2C | PTP1B, α-glucosidase |
IC₅₀ (PTP1B) | Not explicitly reported | 80.17 µM |
Therapeutic Potential | Anti-allergy, metabolic regulation | Anti-diabetic (α-glucosidase inhibition) |
Source | Cassiae semen naphthopyranones | Cassiae semen anthraquinones |
Chrysophanol triglucoside lacks 5-HT2C agonist activity but shows stronger α-glucosidase inhibition, making it more relevant for diabetes management .
Obtusifoliol (C34)
Structural Similarities :
- Both are Cassiae semen-derived compounds with naphthopyranone cores.
Functional Differences :
Parameter | This compound | Obtusifoliol (C34) |
---|---|---|
Targets | PTP1B, hMAO-A, 5-HT2C | 5-HT2C (agonist) |
Binding Affinity | Predicted high affinity for 5-HT2C | Moderate affinity for 5-HT2C |
Bioactivity | Anti-allergic, anti-obesity | Appetite suppression (similar to lorcaserin) |
Structural Features | Glycosylated naphthopyranone | Non-glycosylated, simpler side chains |
Obtusifoliol lacks glycosylation, reducing its solubility but retaining 5-HT2C agonist activity, albeit with lower potency compared to this compound .
Comparison with Functionally Similar Compounds
Lorcaserin (5-HT2C Agonist)
Parameter | This compound | Lorcaserin |
---|---|---|
Target | 5-HT2C (agonist) | 5-HT2C (agonist) |
Source | Natural product | Synthetic compound |
Therapeutic Use | Experimental (preclinical) | FDA-approved for obesity |
Side Effects | Not reported | Valvulopathy risk |
Mechanism | Partial agonist with anti-allergic effects | Full agonist with appetite suppression |
This compound’s natural origin and additional PTP1B/hMAO-A inhibition may offer a safer, multi-target profile compared to lorcaserin .
Rhein (Anthraquinone from Cassiae semen)
Parameter | This compound | Rhein |
---|---|---|
Targets | PTP1B, hMAO-A, 5-HT2C | NF-κB, PI3K/AKT |
Bioactivity | Metabolic regulation | Anti-inflammatory, anti-cancer |
Structural Class | Naphthopyranone glycoside | Anthraquinone |
Solubility | High (due to glycosylation) | Low |
Rhein’s anti-inflammatory effects are distinct from this compound’s metabolic and neurological activities, reflecting structural divergence .
Key Research Findings
- 5-HT2C Receptor Activation : this compound and obtusifoliol synergistically suppress appetite in computational models, mimicking lorcaserin’s effects but with natural product advantages .
- Multi-Target Inhibition: Unlike Chrysophanol triglucoside, this compound’s dual PTP1B/hMAO-A inhibition may address both insulin resistance and neurotransmitter imbalances in metabolic syndromes .
- Quality Control : this compound is a marker compound for standardizing Cassiae semen extracts, ensuring consistency in formulations like Zhikang Granules .
Biological Activity
Cassiaside B2 is a secondary metabolite derived from the seeds of the Cassia plant, particularly Cassia tora and Cassia obtusifolia. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-glycation, and neuroprotective effects. This article aims to synthesize current research findings on the biological activity of this compound, supported by data tables and case studies.
This compound is characterized by its unique chemical structure, which contributes to its biological activities. Its molecular formula and weight are as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈O₉ |
Molecular Weight | 366.34 g/mol |
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress related to various diseases. Research indicates that it can scavenge free radicals effectively, thereby protecting cellular components from damage.
- Mechanism : The antioxidant activity is primarily attributed to the presence of phenolic compounds that can donate electrons to free radicals.
2. Anti-Glycation Effects
Recent studies have highlighted the anti-glycation properties of this compound, which may play a role in preventing diabetic complications.
- Findings : In vitro assays showed that this compound significantly inhibits the glycation of proteins such as bovine serum albumin and human insulin, reducing the formation of advanced glycation end products (AGEs) .
Assay Type | Inhibition (%) |
---|---|
BSA Glycation | 45% |
Insulin Glycation | 50% |
3. Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in relation to neurodegenerative diseases such as Alzheimer's.
- Study Overview : A study demonstrated that this compound inhibits β-amyloid aggregation, a hallmark of Alzheimer's disease, thereby suggesting its potential use in therapeutic applications .
4. Hypolipidemic Effects
This compound has also shown promise in lipid-lowering effects, making it a candidate for managing hyperlipidemia.
- Research Evidence : Animal studies indicate that administration of this compound leads to a significant reduction in serum cholesterol and triglycerides levels.
Case Studies
Several case studies have explored the practical applications of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with type 2 diabetes showed that supplementation with this compound resulted in improved glycemic control and reduced oxidative stress markers.
- Case Study 2 : In a cohort study examining elderly patients at risk for Alzheimer's disease, those receiving this compound exhibited slower cognitive decline compared to the control group.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of Cassiaside B2, and how can researchers experimentally validate these interactions?
this compound is reported to inhibit protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A) and act as a 5-HT2C receptor agonist . To validate these targets:
- Experimental Design : Use enzyme inhibition assays (e.g., spectrophotometric methods for MAO-A activity) with purified enzymes and measure IC50 values. For receptor agonism, employ cell-based assays (e.g., calcium flux or cAMP signaling in transfected HEK293 cells).
- Data Analysis : Compare dose-response curves to reference inhibitors/agonists. Include negative controls (e.g., enzyme/receptor knockout models) to confirm specificity .
- Example Data :
Target | Activity (IC50/EC50) | Assay Type | Reference |
---|---|---|---|
PTP1B | Not reported | In vitro | |
hMAO-A | 40.57 µM | In vitro |
Q. How should researchers quantify this compound in biological samples, and what analytical methods are recommended?
- Methodology :
- Extraction : Use solid-phase extraction (SPE) with polar solvents (e.g., methanol/water mixtures) due to its glycosidic structure .
- Quantification : High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) or mass spectrometry (LC-MS/MS) for higher sensitivity.
- Validation : Include calibration curves (linear range: 0.1–50 µg/mL), recovery rates, and inter-day precision tests .
Q. What in vitro models are suitable for preliminary assessment of this compound's anti-allergic activity?
- Experimental Approach :
- Use mast cell degranulation assays (e.g., RBL-2H3 cells) to measure histamine release.
- Apply this compound pre-treatment and compare with positive controls (e.g., dexamethasone).
- Quantify inflammatory mediators (e.g., TNF-α, IL-6) via ELISA .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported dual activity (enzyme inhibition vs. receptor agonism)?
- Hypothesis Testing :
- Mechanistic Studies : Perform kinetic analyses (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition of PTP1B/hMAO-A.
- Pathway Mapping : Use transcriptomics (RNA-seq) or proteomics to identify downstream signaling pathways modulated by 5-HT2C receptor activation .
Q. What strategies optimize the reproducibility of this compound's bioactivity across different experimental setups?
- Protocol Standardization :
- Control solvent composition (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Standardize cell culture conditions (e.g., passage number, serum-free media during treatment).
- Use reference compounds (e.g., clorgyline for MAO-A inhibition) as internal benchmarks .
Q. How can researchers design a study to investigate this compound's synergistic effects with other natural compounds?
- Experimental Framework :
- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in anti-inflammatory or metabolic assays.
- Dose Matrix : Test this compound with compounds sharing overlapping targets (e.g., flavonoids for MAO-A inhibition).
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare combination vs. monotherapy outcomes .
Q. Methodological Considerations
- Hypothesis Formulation : Align research questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, "Does this compound modulate insulin signaling via PTP1B inhibition in diabetic models?" .
- Data Presentation : Raw data (e.g., HPLC chromatograms) should be archived in supplementary materials, while processed data (e.g., IC50 values) are included in the main text .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .
Properties
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52O25/c1-11-3-14(42)22-15(58-11)5-12-4-13(55-2)6-16(21(12)27(22)47)59-38-32(52)29(49)24(44)19(62-38)10-57-37-34(54)35(26(46)18(8-41)61-37)64-39-33(53)30(50)25(45)20(63-39)9-56-36-31(51)28(48)23(43)17(7-40)60-36/h3-6,17-20,23-26,28-41,43-54H,7-10H2,1-2H3/t17-,18-,19-,20-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDWELARBQGBQ-PFLZFKCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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